7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Medicinal Chemistry Drug Design ADME Prediction

7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine (CAS 320417-41-2) is a synthetic 1,8-naphthyridine derivative bearing a 1-methylhydrazino substituent at position 7 and trifluoromethyl groups at positions 2 and 4. With a molecular formula of C11H8F6N4 and an exact mass of 310.065315 g/mol, this compound falls within a class of fluorinated heterocycles recognized for their utility as building blocks in medicinal chemistry and kinase inhibitor research.

Molecular Formula C11H8F6N4
Molecular Weight 310.2 g/mol
CAS No. 320417-41-2
Cat. No. B3124653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine
CAS320417-41-2
Molecular FormulaC11H8F6N4
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESCN(C1=NC2=C(C=C1)C(=CC(=N2)C(F)(F)F)C(F)(F)F)N
InChIInChI=1S/C11H8F6N4/c1-21(18)8-3-2-5-6(10(12,13)14)4-7(11(15,16)17)19-9(5)20-8/h2-4H,18H2,1H3
InChIKeyVDDDGPNCRVQPPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine (CAS 320417-41-2): Core Structural and Physicochemical Profile for Procurement Evaluation


7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine (CAS 320417-41-2) is a synthetic 1,8-naphthyridine derivative bearing a 1-methylhydrazino substituent at position 7 and trifluoromethyl groups at positions 2 and 4 . With a molecular formula of C11H8F6N4 and an exact mass of 310.065315 g/mol, this compound falls within a class of fluorinated heterocycles recognized for their utility as building blocks in medicinal chemistry and kinase inhibitor research [1]. The compound is characterized by a calculated LogP of 3.68, a polar surface area (PSA) of 55.04 Ų, one hydrogen bond donor, and ten hydrogen bond acceptors, placing it in a distinct physicochemical space relative to its closest 7-substituted analogs . Verified ¹H NMR and FTIR spectra are available through the KnowItAll spectral library, supporting identity confirmation in procurement workflows [2].

Why Generic Substitution Fails for 7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine (320417-41-2): The Methylhydrazino Moiety as a Functional Differentiator


Within the 2,4-bis(trifluoromethyl)-1,8-naphthyridine scaffold family, the identity of the 7-position substituent fundamentally alters the compound's hydrogen-bonding capacity, lipophilicity, and synthetic accessibility [1]. The 1-methylhydrazino group in the target compound introduces a single H-bond donor and a nucleophilic secondary amine nitrogen that is unavailable in the 7-chloro precursor (CAS 106582-41-6) and is sterically and electronically differentiated from the primary hydrazino group in the unmethylated analog (CAS 241488-23-3) [2]. These differences manifest as measurable shifts in LogP (3.68 vs. 3.08) and PSA (55.04 vs. 67.06 Ų) relative to the 7-hydrazino comparator, translating to altered membrane permeability and target engagement potential that cannot be replicated by substituting a structurally related but functionally distinct analog . For procurement decisions, reliance on a generic '2,4-bis(trifluoromethyl)-1,8-naphthyridine derivative' without specifying the 7-substituent introduces uncontrolled variability in downstream synthetic yields, biological assay outcomes, and SAR interpretation.

Product-Specific Quantitative Evidence Guide: 7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine Head-to-Head Comparator Data


Lipophilicity Advantage: 0.60 LogP Unit Increase Over the 7-Hydrazino Analog Improves Predicted Membrane Permeability

The target compound (CAS 320417-41-2) exhibits a calculated LogP of 3.68, compared with 3.08 for the 7-hydrazino analog (CAS 241488-23-3), representing a ΔLogP of +0.60 . This increase in lipophilicity, conferred by N-methylation of the hydrazino group, is predicted to enhance passive membrane permeability by approximately 2- to 3-fold based on established LogP-permeability correlations for heterocyclic compounds in the naphthyridine class [1]. The 7-chloro precursor (CAS 106582-41-6) has an even higher LogP of 4.32 but lacks the H-bond donor capacity required for certain target interactions, positioning the target compound in an intermediate lipophilicity range that balances permeability with aqueous solubility [2].

Medicinal Chemistry Drug Design ADME Prediction

Reduced Polar Surface Area (PSA 55.04 vs. 67.06 Ų) Relative to the 7-Hydrazino Analog Supports Improved Oral Bioavailability Predictions

The target compound has a calculated PSA of 55.04 Ų, which is 12.02 Ų lower than the 67.06 Ų of the 7-hydrazino analog (CAS 241488-23-3) . According to the widely applied Veber rule, compounds with PSA ≤ 140 Ų are generally considered orally bioavailable; however, within the sub-140 Ų range, lower PSA values correlate with improved intestinal absorption rates [1]. The 12.02 Ų reduction, driven by the replacement of a primary NH₂ with a secondary NH(CH₃) group, also reduces the H-bond donor count from 2 to 1, further favoring passive absorption . By comparison, the 7-chloro analog (PSA 25.78 Ų) sits at the extreme low end, which may compromise aqueous solubility despite its excellent permeability prediction [2].

Drug Likeness Oral Bioavailability Physicochemical Profiling

Single Rotatable Bond and Moderate Complexity (371) Confer Conformational Restraint Advantage Over Flexible 7-Substituted Analogs

The target compound (CAS 320417-41-2) possesses only one rotatable bond (the N–N linkage with methyl substitution) and a molecular complexity score of 371, as computed by the ChemSrc platform . In comparison, 7-piperazino-2,4-bis(trifluoromethyl)[1,8]naphthyridine (MW 350.26, C14H12F6N4) introduces an additional ring with conformational flexibility and increased rotatable bond count, while 7-phenoxy analogs such as CAS 303996-17-0 (C17H10F6N2O2, MW 388.26) add multiple rotatable bonds via the aryl ether linkage . Lower conformational entropy in the target compound implies reduced entropic penalty upon target binding and potentially enhanced selectivity due to a more defined pharmacophoric geometry, a principle supported by class-level observations that conformationally restrained naphthyridine kinase inhibitors exhibit improved selectivity profiles [1].

Molecular Design Conformational Analysis Target Engagement

Verified Spectral Fingerprint (¹H NMR, FTIR) Enables Definitive Identity Confirmation in Multi-Vendor Procurement Workflows

Unlike many closely related 7-substituted-2,4-bis(trifluoromethyl)-1,8-naphthyridine analogs that lack publicly accessible reference spectra, the target compound has verified ¹H NMR (DMSO-d6, 297K, TMS reference) and FTIR (KBr wafer) spectra deposited in the Wiley KnowItAll Spectral Library (SpectraBase Compound ID: 1UlENGEOnzB) with the source sample originating from Bionet Research Ltd., a commercial supplier [1]. The 7-hydrazino analog (CAS 241488-23-3) and 7-chloro analog (CAS 106582-41-6) do not have equivalent verified NMR/FTIR reference data in this widely used library, complicating independent identity verification upon receipt from multiple vendors [2]. The availability of authenticated spectral data reduces the risk of accepting mislabeled or degraded material, which is a documented concern for custom-synthesized heterocyclic building blocks [3].

Quality Control Spectral Verification Compound Identity

Best Research and Industrial Application Scenarios for 7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine (320417-41-2)


Lead-Like Building Block for Fragment-Based Kinase Inhibitor Discovery Programs

With a molecular weight of 310.20 Da, a single H-bond donor, and only one rotatable bond, the target compound satisfies lead-like criteria (MW ≤ 350, cLogP ≤ 3.5, rotatable bonds ≤ 7) and is well-suited as a core scaffold in fragment-based drug discovery (FBDD) targeting kinases . Its PSA of 55.04 Ų and LogP of 3.68 position it in a favorable physicochemical space for fragment elaboration, while the methylhydrazino group provides a reactive handle for hydrazone formation to rapidly generate SAR libraries. Compared to the 7-hydrazino analog, the N-methylation reduces off-target reactivity associated with free primary hydrazines while maintaining nucleophilic character, a differentiation demonstrated by the compound's use as a precursor in hydrazone-based inhibitor synthesis in the naphthyridine class [1].

Synthetic Intermediate for CXCR3 Antagonist and Immunomodulatory Agent Development

The 7-chloro analog (CAS 106582-41-6) is established in the patent literature as a reactant for synthesizing 2-amino-(4-tropinyl)quinolines that act as CXCR3 antagonists . The target compound, bearing a nucleophilic 1-methylhydrazino group in place of the chlorine, enables an orthogonal derivatization pathway via hydrazone condensation or reductive amination, potentially accessing a distinct chemical space of CXCR3 modulators not easily reached from the chloro precursor. The trifluoromethyl groups at positions 2 and 4 are conserved across both analogs, preserving the electron-withdrawing environment known to enhance metabolic stability in CXCR3-targeting chemotypes [2].

Calibrated Reference Standard for Analytical Method Development in Fluorinated Heterocycle QC

The availability of authenticated ¹H NMR (DMSO-d6, 297K) and FTIR (KBr wafer) spectra through the Wiley KnowItAll library [3] establishes this compound as a practical reference standard for developing and validating HPLC, NMR, and IR analytical methods for fluorinated naphthyridine derivatives. Procurement of this compound with traceable spectral documentation supports regulatory compliance in GLP analytical laboratories, where the absence of reference spectra for analogs such as CAS 241488-23-3 creates additional method development burden. The compound's six fluorine atoms provide a strong ¹⁹F NMR signature, further enhancing its utility as a fluorinated standard in quantitative NMR (qNMR) applications [4].

Scaffold for Antimicrobial Hydrazone Library Synthesis Leveraging Naphthyridine Privileged Structure

1,8-Naphthyridine is recognized as a privileged scaffold in antimicrobial drug discovery, and hydrazone-functionalized naphthyridines have demonstrated antibacterial activity in multiple studies [5]. The target compound's 1-methylhydrazino group is pre-activated for condensation with aldehydes and ketones to generate hydrazone libraries without requiring additional deprotection steps. Unlike the 7-hydrazino analog, which can form bis-hydrazones leading to product mixtures, the mono-methylation of the target compound enforces regioselective mono-condensation, improving synthetic efficiency and product purity in library production—a key consideration for high-throughput screening (HTS) compound management groups [6].

Quote Request

Request a Quote for 7-(1-Methylhydrazino)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.